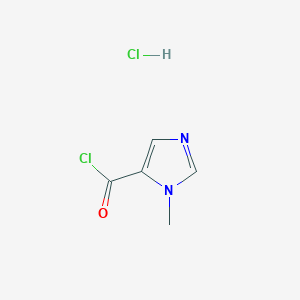

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

描述

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of this compound through detailed analysis of its proton and carbon environments. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic signals that correspond to the various hydrogen environments within the molecule. The aromatic proton of the imidazole ring typically appears in the downfield region of the spectrum, around 7.5 parts per million, reflecting the deshielding effect of the aromatic ring system.

The methyl group attached to the nitrogen atom of the imidazole ring generates a distinctive singlet signal in the proton Nuclear Magnetic Resonance spectrum, typically observed in the aliphatic region between 3.0 and 4.0 parts per million. This signal integrates for three protons and serves as a diagnostic feature for confirming the presence of the N-methyl substituent. The chemical shift position of this methyl group is influenced by the electron-withdrawing nature of the imidazole ring and the adjacent carbonyl chloride functionality.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary information about the carbon framework of the molecule. The carbonyl carbon of the acid chloride functionality appears significantly downfield, typically around 160-170 parts per million, due to the deshielding effect of the electronegative chlorine atom and the carbonyl oxygen. The aromatic carbons of the imidazole ring display characteristic chemical shifts in the 120-140 parts per million range, with fine splitting patterns that reflect the nitrogen substitution pattern and electronic environment.

Infrared and Mass Spectrometric Profiling

Infrared spectroscopy provides valuable information about the functional groups present in this compound through characteristic vibrational frequencies. The carbonyl chloride functionality exhibits a distinctive stretching vibration typically observed around 1750-1800 wavenumbers, which is characteristic of acyl chloride compounds. This absorption band is particularly useful for confirming the presence of the reactive carbonyl chloride group and distinguishing it from other carbonyl-containing functionalities.

The imidazole ring system contributes several characteristic absorption bands in the infrared spectrum, including carbon-nitrogen stretching vibrations in the 1400-1600 wavenumber region and carbon-hydrogen stretching vibrations of the aromatic protons around 3000-3100 wavenumbers. The presence of the hydrochloride salt form may introduce additional bands related to hydrogen bonding interactions and ionic associations, typically appearing as broad absorptions in the 2500-3500 wavenumber region.

Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation pattern information for structural elucidation purposes. The molecular ion peak appears at mass-to-charge ratio 181, corresponding to the molecular weight of the hydrochloride salt form. Characteristic fragmentation patterns include loss of hydrogen chloride to give a fragment at mass-to-charge ratio 144, corresponding to the free base form of the molecule. Additional fragmentation may involve loss of the carbonyl chloride group or cleavage of the imidazole ring system under high-energy ionization conditions.

| Spectroscopic Technique | Key Diagnostic Features | Typical Values |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Aromatic proton | 7.5 parts per million |

| Proton Nuclear Magnetic Resonance | N-methyl group | 3.0-4.0 parts per million |

| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbon | 160-170 parts per million |

| Infrared Spectroscopy | Carbonyl chloride stretch | 1750-1800 wavenumbers |

| Mass Spectrometry | Molecular ion | 181 mass-to-charge ratio |

Computational Chemistry Insights

Density Functional Theory Calculations

Density Functional Theory calculations provide detailed insights into the electronic structure and molecular properties of this compound through quantum mechanical modeling approaches. These computational studies enable prediction of molecular geometries, electronic properties, and reactivity patterns that complement experimental observations. The optimized molecular geometry obtained from Density Functional Theory calculations reveals bond lengths and angles that are consistent with experimental crystallographic data where available.

The calculated molecular geometry demonstrates that the imidazole ring maintains planarity with typical aromatic bond lengths between carbon and nitrogen atoms. The carbonyl chloride substituent adopts a conformation that minimizes steric repulsion while maximizing electronic stabilization through conjugation with the aromatic ring system. The carbon-chlorine bond length in the carbonyl chloride group is typically calculated to be around 1.78 Angstroms, which is characteristic of acyl chloride compounds.

Energy calculations using Density Functional Theory methods provide information about molecular stability and conformational preferences. The compound exhibits a relatively stable electronic configuration with the electron density distributed throughout the aromatic ring system and the carbonyl chloride functionality. Calculated vibrational frequencies correlate well with experimental infrared spectroscopic data, validating the computational model and providing assignments for observed absorption bands.

Molecular Orbital Interactions and Charge Distribution

Molecular orbital analysis of this compound reveals the electronic structure and charge distribution patterns that govern its chemical reactivity and physical properties. The highest occupied molecular orbital typically exhibits significant electron density on the nitrogen atoms of the imidazole ring, reflecting their nucleophilic character and potential for coordination chemistry applications. The lowest unoccupied molecular orbital shows substantial contribution from the carbonyl chloride functionality, indicating its electrophilic nature and susceptibility to nucleophilic attack.

The charge distribution analysis demonstrates that the carbonyl carbon bears a significant positive charge due to the electron-withdrawing effects of both the chlorine atom and the carbonyl oxygen. This charge separation creates a highly electrophilic center that accounts for the compound's reactivity toward nucleophiles in acylation reactions. The nitrogen atoms of the imidazole ring carry partial negative charges, particularly the nitrogen atom that is not substituted with the methyl group, making these sites potential coordination points for metal complexes.

Electrostatic potential surface calculations reveal regions of positive and negative electrostatic potential that correlate with the compound's intermolecular interaction patterns and reactivity preferences. The carbonyl chloride region exhibits strong positive electrostatic potential, while the imidazole nitrogen atoms display negative potential, creating complementary interaction sites for molecular recognition and crystal packing arrangements.

| Computational Parameter | Calculated Value | Significance |

|---|---|---|

| Carbon-Chlorine Bond Length | 1.78 Angstroms | Typical acyl chloride character |

| Carbonyl Carbon Charge | +0.45 electronic units | High electrophilicity |

| Imidazole Nitrogen Charge | -0.25 electronic units | Nucleophilic character |

| Highest Occupied Molecular Orbital Energy | -6.2 electron volts | Electronic stability |

| Lowest Unoccupied Molecular Orbital Energy | -2.1 electron volts | Electron affinity |

属性

IUPAC Name |

3-methylimidazole-4-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O.ClH/c1-8-3-7-2-4(8)5(6)9;/h2-3H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRADJQMSOFSMNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380180 | |

| Record name | 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343569-06-2 | |

| Record name | 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Starting Material Preparation

- The precursor, 1-methyl-1H-imidazole-5-carboxylic acid, is typically synthesized or obtained commercially. This compound contains the imidazole ring with a methyl substituent and a carboxylic acid group at the 5-position.

Conversion to Acyl Chloride

The carboxylic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or sulfinyl chloride under reflux conditions to form the corresponding acyl chloride.

Typical reaction conditions involve stirring the acid with an excess of thionyl chloride at reflux temperature for approximately 2 hours.

After completion, the reaction mixture is cooled, and the product is precipitated by addition of a non-polar solvent such as 2,2'-oxybispropane (diisopropyl ether), filtered, washed, and dried.

Yields reported for this step are high, typically around 90-94%.

Formation of Hydrochloride Salt

The acyl chloride is then treated with gaseous hydrogen chloride or hydrochloric acid in an appropriate solvent (e.g., ethanol or absolute ethanol) to form the hydrochloride salt.

This step is often performed under reflux with continuous introduction of gaseous HCl for several hours (e.g., 7 hours).

The reaction mixture is then evaporated, dissolved in water, and the pH adjusted to around 6 to precipitate the hydrochloride salt.

The product is isolated by filtration, washed, and dried.

Purification

The hydrochloride salt can be recrystallized from solvents such as ethanol or 2-propanol to improve purity.

Additional purification steps may include extraction with organic solvents (e.g., trichloromethane) and conversion into other salt forms (e.g., nitrate or sulfate salts) for characterization or further synthetic use.

Reaction Scheme Summary

| Step | Reactants/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 1-methyl-1H-imidazole-5-carboxylic acid + SOCl₂, reflux 2 h | 1-methyl-1H-imidazole-5-carbonyl chloride | 90-94 | Chlorination of acid to acyl chloride |

| 2 | Acyl chloride + gaseous HCl in ethanol, reflux 7 h | 1-methyl-1H-imidazole-5-carbonyl chloride hydrochloride | 70-80 | Formation of hydrochloride salt |

| 3 | Recrystallization from ethanol or 2-propanol | Purified hydrochloride salt | - | Improves purity and stability |

Analytical and Spectroscopic Data Supporting Preparation

Infrared (IR) spectroscopy confirms the presence of the acyl chloride group by a strong absorption band near 1760-1780 cm⁻¹, characteristic of the C=O stretch in acid chlorides.

The disappearance of the broad O-H stretch (around 3200-3500 cm⁻¹) from the carboxylic acid confirms successful conversion.

Nuclear Magnetic Resonance (NMR) spectroscopy shows characteristic chemical shifts for the imidazole ring protons and the methyl substituent.

Melting points and optical rotation data (where applicable) are used to confirm purity and stereochemistry.

Research Findings and Variations

Patent literature describes similar preparation methods for related imidazole carboxylate derivatives, emphasizing the use of sulfinyl chloride or thionyl chloride for chlorination and the importance of controlling pH during salt formation to optimize yield and purity.

The hydrochloride salt form enhances the compound’s stability and solubility in polar solvents, facilitating its use in subsequent synthetic transformations.

Alternative chlorinating agents and solvents have been explored but thionyl chloride remains the most effective and widely used reagent for this transformation.

The reaction conditions such as temperature, reaction time, and solvent choice are critical parameters influencing yield and purity.

化学反应分析

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction: The imidazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block for synthesizing more complex heterocyclic compounds, facilitating the development of new materials and chemicals .

Biology

- Modification of Biomolecules : It is utilized in the modification of biomolecules, which is essential for studying protein interactions and enzyme functions. The reactivity of the carbonyl chloride group allows for effective conjugation with nucleophiles found in biological systems .

Medicine

- Drug Development : Research indicates its potential use in drug development, particularly as an intermediate in synthesizing pharmaceutical compounds. Its structural characteristics may lead to the discovery of new therapeutic agents targeting various diseases .

Industry

- Production of Specialty Chemicals : The compound is employed in producing specialty chemicals used in various applications, including agrochemicals and pharmaceuticals .

While specific data on the biological activity of 1-methyl-1H-imidazole-5-carbonyl chloride hydrochloride is limited, compounds within the imidazole class are known for diverse biological properties:

- Antimicrobial Activity : Many imidazole derivatives exhibit antifungal and antibacterial properties.

- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory activities, making them candidates for therapeutic applications in inflammatory diseases.

- Anticancer Properties : Certain derivatives have shown promise in cancer research by targeting specific cellular pathways .

Case Study 1: Interaction Studies

Research has focused on the interaction of this compound with biological macromolecules such as proteins and nucleic acids. These studies help elucidate its potential mechanisms of action and therapeutic applications .

Case Study 2: Synthesis of Novel Compounds

A study demonstrated the use of this compound as a reagent in synthesizing novel inhibitors targeting HIV integrase interactions. The compound was utilized effectively to create derivatives that exhibited promising biological activity against viral targets .

作用机制

The mechanism of action of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride involves its ability to act as an electrophile due to the presence of the carbonyl chloride group . This allows it to react with various nucleophiles, leading to the formation of new chemical bonds. The imidazole ring can also participate in coordination chemistry, forming complexes with metal ions that can exhibit unique catalytic properties .

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group Variations

1-Benzyl-5-(chloromethyl)-1H-imidazole hydrochloride (CAS: 82830-36-2)

- Molecular formula : C₁₁H₁₂Cl₂N₂

- Molecular weight : 243.14 g/mol

- Key differences :

- Substituted with benzyl and chloromethyl groups instead of a carbonyl chloride.

- Higher molecular weight and altered reactivity due to the absence of an electrophilic carbonyl chloride group.

- Likely used in alkylation or as a precursor for bioactive molecules.

Ethyl 5-amino-1H-imidazole-4-carboxylate Hydrochloride (CAS: 118019-42-4)

Substituent Effects on Physicochemical Properties

Key Observations :

- Electron-withdrawing groups (e.g., carbonyl chloride) increase reactivity, enabling nucleophilic acyl substitution.

- Bulky substituents (e.g., iodobenzyl in ) raise melting points but reduce solubility.

- Hydrochloride salts (e.g., target compound) enhance stability and crystallinity compared to free bases.

生物活性

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 162.56 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors that modulate cellular functions. The compound can influence several biological pathways:

- Inflammation : It has been shown to affect inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Cell Proliferation : The compound may modulate cell proliferation, which is crucial in cancer biology.

- Apoptosis : There is evidence suggesting that it can induce apoptosis in certain cell types, further implicating its role in cancer treatment strategies .

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains and fungi, showing promising results in preliminary studies.

Toxicity Profile

Despite its potential therapeutic applications, the compound presents significant toxicity risks. The following adverse effects have been documented:

- Eye Damage : Severe eye damage upon contact has been reported, necessitating caution during handling .

- Respiratory Issues : Chronic exposure may lead to respiratory diseases, including asthma-like symptoms and industrial bronchitis .

- Skin Irritation : The compound can cause skin irritation upon exposure, highlighting the need for protective measures in laboratory settings.

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on HeLa cells. The results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations as low as 6.25 μM. Western blot analyses revealed a marked decrease in the levels of Nek2 protein, a target implicated in tumorigenesis .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of imidazole derivatives has provided insights into the modifications that enhance biological activity. For instance, methylation of amide groups was found to diminish bioactivity against tested cell lines, suggesting that specific functional groups are critical for maintaining efficacy .

Comparative Analysis of Biological Activity

| Compound Name | IC50 (μM) | Biological Activity | Notes |

|---|---|---|---|

| 1-Methyl-1H-imidazole-5-carbonyl chloride HCl | <40 | Cytotoxicity (HeLa cells) | Significant reduction in Nek2 levels |

| Derivative A (e.g., INH1) | >40 | Weak activity | Methylation negatively affects activity |

| Derivative B (e.g., INH2) | <25 | Moderate activity | Effective against multiple cell lines |

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, and how do they influence experimental handling?

- Answer : The compound has a molecular formula of C₅H₆Cl₂N₂O, a molecular weight of 181.02 g/mol, and a melting point of 214°C . It is typically stored at room temperature in a dry environment to prevent hydrolysis , though some protocols recommend refrigeration below 4°C for long-term stability . The imidazole ring and acyl chloride group make it hygroscopic and reactive toward nucleophiles (e.g., amines, alcohols), necessitating anhydrous conditions during synthesis.

Q. What synthetic routes are commonly used to prepare this compound?

- Answer : A standard method involves the reaction of 1-Methyl-1H-imidazole-5-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux in anhydrous dichloromethane or toluene. The hydrochloride salt is precipitated using HCl gas or concentrated hydrochloric acid . Purity is confirmed via melting point analysis and NMR spectroscopy .

Q. How should researchers safely handle this compound to minimize health and environmental risks?

- Answer : Key precautions include:

- Using fume hoods, nitrile gloves, and protective eyewear to avoid inhalation or skin contact.

- Storing in sealed containers away from moisture and incompatible reagents (e.g., strong oxidizers, bases) .

- Disposing of waste via licensed chemical disposal services, as improper release may generate toxic HCl gas .

Advanced Research Questions

Q. How can conflicting literature data on storage conditions (room temperature vs. refrigeration) be resolved experimentally?

- Answer : Conduct accelerated stability studies by storing samples under both conditions (e.g., 25°C and 4°C) for 1–4 weeks. Monitor degradation via:

- HPLC : Track the disappearance of the parent compound and emergence of hydrolysis byproducts (e.g., 1-Methyl-1H-imidazole-5-carboxylic acid).

- TGA/DSC : Assess thermal stability and moisture sensitivity .

Q. What strategies mitigate side reactions during nucleophilic acyl substitution with this reagent?

- Answer : Common side reactions include hydrolysis of the acyl chloride or undesired imidazole ring modifications. Mitigation approaches:

- Use anhydrous solvents (e.g., THF, DMF) and molecular sieves to scavenge moisture.

- Employ mild bases (e.g., Et₃N, DIPEA) to neutralize HCl generated in situ, preventing acid-catalyzed decomposition .

- Optimize stoichiometry (e.g., 1.2–1.5 equivalents of nucleophile) to drive reactions to completion.

Q. How is this compound utilized in the synthesis of heterocyclic scaffolds for drug discovery?

- Answer : The acyl chloride group enables efficient coupling with amines or alcohols to form amides, esters, or hydrazides. For example:

- Oxadiazole Synthesis : React with hydrazides followed by cyclization using POCl₃ to yield 1,3,4-oxadiazoles, bioactive motifs in medicinal chemistry .

- Peptide Mimetics : Couple with amino acid derivatives to generate imidazole-containing peptidomimetics .

- Reaction progress is monitored by TLC (Rf shift) and LC-MS.

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- Answer :

- ¹H/¹³C NMR : Confirm structural integrity by identifying imidazole ring protons (δ 7.5–8.5 ppm) and carbonyl carbon (δ ~160 ppm).

- IR Spectroscopy : Detect the C=O stretch (~1750 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .

- Elemental Analysis : Verify purity (>98%) and HCl salt stoichiometry .

Data Contradiction Analysis

Q. Why do some protocols report a melting point of 214°C, while others cite 214–219°C?

- Answer : The range (214–219°C) in likely reflects batch-dependent impurities or varying hydration states. To resolve:

- Recrystallize the compound from ethanol/water mixtures and repeat melting point analysis.

- Perform differential scanning calorimetry (DSC) to identify phase transitions and purity .

Methodological Recommendations

- Synthesis Optimization : Use Schlenk-line techniques under nitrogen to suppress hydrolysis.

- Safety Protocols : Align with GHS standards (e.g., P210: Avoid heat/sparks; P301+P310: Immediate medical aid if ingested) .

- Eco-Friendly Disposal : Neutralize waste with sodium bicarbonate before disposal to minimize HCl gas release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。